molecular formula C12H9NS3 B12157739 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole

2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole

Cat. No.: B12157739
M. Wt: 263.4 g/mol
InChI Key: BHSZYUPWABCLRW-UHFFFAOYSA-N
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Description

2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole is a heterocyclic compound that features both a thiophene ring and a benzo[d]thiazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole typically involves the condensation of thiophene derivatives with benzo[d]thiazole derivatives. One common method is the reaction of 2-mercaptobenzothiazole with thiophen-2-ylmethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can disrupt cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Thiophen-2-ylmethyl)thio)benzo[d]thiazole is unique due to its combined thiophene and benzo[d]thiazole structures, which confer a wide range of biological activities. This dual structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H9NS3

Molecular Weight

263.4 g/mol

IUPAC Name

2-(thiophen-2-ylmethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C12H9NS3/c1-2-6-11-10(5-1)13-12(16-11)15-8-9-4-3-7-14-9/h1-7H,8H2

InChI Key

BHSZYUPWABCLRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=CS3

Origin of Product

United States

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